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yl-
Cat. No.: B13808397

Get Quote

Compound Name:

Architectural Significance & Pharmacophore
Analysis

The chromene (benzopyran) scaffold is a "privileged structure” in medicinal chemistry due to its
ability to mimic endogenous ligands and interact with diverse protein targets. When
functionalized with an amide moiety—typically at the C3 position—the scaffold gains critical
hydrogen-bonding capabilities (donor/acceptor) that improve water solubility and target affinity
compared to the lipophilic core alone.

Structural Subclasses

The term "chromene-based amide" broadly encompasses three distinct pharmacophores.
Understanding the electronic differences between these is vital for target selection:
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Pharmacophore Map (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing
these scaffolds.
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Caption: SAR optimization logic for chromene-based amides. The C3-amide often acts as a
Zinc Binding Group (ZBG) in metalloenzymes or interacts with the hinge region in kinases.

Therapeutic Profiling: Mechanism & Efficacy[1]
Anticancer Activity: The Tubulin vs. Kinase Dichotomy

Chromene amides exhibit dual-mode action depending on the substitution pattern at C4.

e Tubulin Inhibition: 4-Aryl-4H-chromene derivatives bind to the colchicine-binding site of
tubulin. The C3-amide stabilizes the molecule within the hydrophobic pocket, preventing
microtubule polymerization and arresting the cell cycle at the G2/M phase.

» Kinase Inhibition: Chromone-3-carboxamides function as ATP-competitive inhibitors. The
planar tricyclic system mimics the adenine ring of ATP, while the amide oxygen and nitrogen
form hydrogen bonds with the "hinge region" residues (e.g., Met, Glu) of kinases like EGFR
or VEGFR2.

Antimicrobial Activity: DNA Gyrase Targeting

Coumarin-3-carboxamides have shown potency against Gram-positive bacteria (e.g., S.
aureus, B. subitilis).

e Mechanism: They act similarly to aminocoumarin antibiotics (e.g., novobiocin) by inhibiting
the ATPase subunit of DNA gyrase (GyrB), disrupting bacterial DNA replication.

» Advantage: Unlike fluoroquinolones, these derivatives often retain activity against MRSA
strains due to a distinct binding mode.

Quantitative Comparison (Data Summary)

Representative IC50/MIC values from recent high-impact studies.
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Target Cell Line /

Compound Class . Activity Metric Ref
Strain
7-Hydroxy-coumarin- MCF-7 (Breast
) IC50: 2.1 uM [1]
3-carboxamide Cancer)
4-Aryl-4H-chromene- HCT-116 (Colon
_ IC50: 0.03 pM [2]
3-amide Cancer)
Chromone-3-
) S. aureus (MRSA) MIC: 4.0 pg/mL [3]
carboxamide
Standard
MCF-7 IC50: ~0.5 uM -

(Doxorubicin)

Synthetic Methodologies

Efficient synthesis is crucial for library generation. Two primary routes dominate: the stepwise

activation method and the multicomponent reaction (MCR).

Workflow Visualization
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Caption: General synthetic workflow for accessing chromene-3-carboxamides via Knoevenagel
condensation followed by amidation.

Detailed Experimental Protocol

Objective: Synthesis of N-phenyl-2-oxo-2H-chromene-3-carboxamide via direct amidation.
Reagents:

¢ Coumarin-3-carboxylic acid (1.0 eq)

¢ Aniline derivative (1.1 eq)

« EDC-HCI (1.2 eq)
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e HOBt (1.2 eq)

e DIPEA (2.0 eq)

e Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:

 Activation: In a round-bottom flask, dissolve Coumarin-3-carboxylic acid (1.90 g, 10 mmol) in
20 mL anhydrous DCM. Add HOBt (1.62 g, 12 mmol) and EDC-HCI (2.30 g, 12 mmol) at 0°C.

e Incubation: Stir the mixture at 0°C for 30 minutes to form the active ester. Causality: Low
temperature prevents racemization (if chiral amines are used) and suppresses side
reactions.

o Coupling: Add the aniline (11 mmol) and DIPEA (3.5 mL, 20 mmol) dropwise.

e Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via
TLC (Mobile phase: Hexane/EtOAc 7:3).

o Work-up: Wash the organic layer with 1N HCI (2 x 10 mL) to remove unreacted amine,
followed by saturated NaHCO3 (2 x 10 mL) to remove unreacted acid.

 Purification: Dry over anhydrous Na2S0O4, concentrate in vacuo, and recrystallize from
Ethanol.

Self-Validation Check:

e IR Spectrum: Look for the disappearance of the broad -COOH peak (2500-3300 cm~1) and
the appearance of sharp Amide N-H stretch (~3300 cm~1) and Amide I/Il bands (1650/1540
cm™1).

Pharmacokinetics & ADME Profiling
The amide linker significantly alters the physicochemical properties of the chromene core.

 Lipophilicity (LogP): The chromene core is highly lipophilic (LogP ~2.5-3.5). Introduction of
the amide lowers LogP by ~0.5-1.0 units, bringing it into the optimal range (LogP 2-3) for
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oral bioavailability.

Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases. However, N-
aryl amides (anilides) are generally more stable than N-alkyl amides. Steric hindrance at the
ortho-position of the amine can further retard metabolic cleavage.

Solubility: While improved over the parent ester, many chromene amides suffer from poor
agueous solubility. Formulation strategies often require co-solvents (DMSO/PEG) or
conversion to hydrochloride salts if a basic nitrogen is present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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